Tracazolate
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Overview
Description
Tracazolate: (ICI-136,753) is an anxiolytic drug used primarily in scientific research. It is a pyrazolopyridine derivative, closely related to pyrazolopyrimidine drugs such as zaleplon.
Scientific Research Applications
Tracazolate has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the synthesis and reactivity of pyrazolopyridine derivatives.
Biology: Investigated for its effects on GABA(A) receptors and its potential as an anxiolytic and anticonvulsant agent.
Medicine: Explored for its potential therapeutic applications in treating anxiety and seizure disorders.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in drug discovery
Preparation Methods
Synthetic Routes and Reaction Conditions: Tracazolate can be synthesized through a multi-step process involving the formation of the pyrazolopyridine coreSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring consistent quality, and implementing purification techniques to obtain the final product with high purity. The process may involve continuous flow reactors and automated systems to enhance efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions: Tracazolate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups on this compound, leading to different derivatives.
Substitution: Substitution reactions involve replacing one functional group with another, resulting in structurally diverse this compound derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various nucleophiles and electrophiles are employed in substitution reactions, depending on the desired product.
Major Products: The major products formed from these reactions include various this compound derivatives with modified functional groups, which can exhibit different pharmacological properties .
Mechanism of Action
Tracazolate exerts its effects through allosteric modulation of GABA(A) receptors. It is selective for GABA(A) receptors containing α1 and β3 subunits but exhibits different effects depending on the third type of subunit making up the receptor complex. This unique receptor binding profile allows this compound to have anxiolytic and anticonvulsant effects, with sedative and muscle relaxant effects appearing only at higher doses .
Comparison with Similar Compounds
- Cartazolate
- ICI-190,622
- Etazolate
- Zaleplon
Comparison: Tracazolate is unique among these compounds due to its specific receptor binding profile and its ability to selectively modulate GABA(A) receptors containing α1 and β3 subunits. This selectivity contributes to its distinct pharmacological effects, making it a valuable compound for scientific research .
Properties
CAS No. |
41094-88-6 |
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Molecular Formula |
C16H24N4O2 |
Molecular Weight |
304.39 g/mol |
IUPAC Name |
ethyl 4-(butylamino)-1-ethyl-6-methylpyrazolo[3,4-b]pyridine-5-carboxylate |
InChI |
InChI=1S/C16H24N4O2/c1-5-8-9-17-14-12-10-18-20(6-2)15(12)19-11(4)13(14)16(21)22-7-3/h10H,5-9H2,1-4H3,(H,17,19) |
InChI Key |
PCTRYMLLRKWXGF-UHFFFAOYSA-N |
SMILES |
CCCCNC1=C2C=NN(C2=NC(=C1C(=O)OCC)C)CC |
Canonical SMILES |
CCCCNC1=C2C=NN(C2=NC(=C1C(=O)OCC)C)CC |
41094-88-6 | |
Synonyms |
4-butylamine-1-ethyl-6-methyl-pyrazolo(3,4)pyridine-5-carboxylic acid ethyl ester ICI 136,753 ICI 136753 tracazolate |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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